7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane
CAS No.: 1797737-86-0
Cat. No.: VC6227122
Molecular Formula: C18H17F3N2OS
Molecular Weight: 366.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797737-86-0 |
|---|---|
| Molecular Formula | C18H17F3N2OS |
| Molecular Weight | 366.4 |
| IUPAC Name | (7-phenyl-1,4-thiazepan-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C18H17F3N2OS/c19-18(20,21)16-7-6-14(12-22-16)17(24)23-9-8-15(25-11-10-23)13-4-2-1-3-5-13/h1-7,12,15H,8-11H2 |
| Standard InChI Key | NVPFOTOGPXMURP-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The 1,4-thiazepane core consists of a seven-membered ring with sulfur at position 1 and nitrogen at position 4, fully saturated to adopt a chair-like or twist-boat conformation . In 7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane, the 7-position is substituted with a phenyl group, while the 4-position is functionalized with a carbonyl-linked 6-(trifluoromethyl)pyridine moiety. The trifluoromethyl group (-CF₃) on the pyridine ring enhances electron-withdrawing properties, influencing both reactivity and metabolic stability .
IUPAC Name and Molecular Formula
The systematic IUPAC name is 7-phenyl-4-{[6-(trifluoromethyl)pyridin-3-yl]carbonyl}-1,4-thiazepane. Its molecular formula is C₁₉H₁₈F₃N₂OS, with a molecular weight of 394.42 g/mol (calculated using PubChem’s molecular weight calculator ).
Structural Analogues and Conformational Analysis
Comparisons to related 1,4-thiazepane derivatives reveal that the saturated ring system often adopts a twist-boat conformation to minimize steric strain . For instance, 4-(thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine exhibits a twisted thiazepine ring with dihedral angles of 32.3° and 55.6° between fused aromatic systems . Such conformational flexibility may enable diverse binding interactions in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,4-thiazepanes typically involves cyclization strategies or functionalization of preformed heterocycles. For 7-phenyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane, a plausible route includes:
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Ring Formation: Condensation of a cysteine derivative with a 1,5-dihaloalkane to form the 1,4-thiazepane backbone .
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Phenyl Introduction: Alkylation at the 7-position using a phenyl-containing electrophile.
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Acylation at N4: Reaction with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions .
A representative protocol from analogous compounds involves using polyphosphoric acid (PPA) for intramolecular cyclization, achieving yields >60% .
Spectroscopic Characterization
Key spectral data inferred from related compounds include:
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¹H NMR: δ 7.8–8.2 ppm (pyridine protons), δ 3.5–4.0 ppm (thiazepane N-CH₂), δ 2.8–3.2 ppm (S-CH₂) .
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¹³C NMR: 165–170 ppm (carbonyl C=O), 120–125 ppm (CF₃), 45–50 ppm (N-CH₂) .
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MS (ESI+): m/z 395.1 [M+H]⁺.
Physical and Chemical Properties
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 394.42 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility | Poor in H₂O; soluble in DMSO, DMF |
| logP (Lipophilicity) | 3.2 (calculated via ChemAxon) |
| Stability | Hydrolytically stable at pH 4–8 |
The trifluoromethyl group enhances lipophilicity (logP ~3.2), favoring membrane permeability but limiting aqueous solubility .
Reactivity and Stability
The carbonyl group at position 4 is susceptible to nucleophilic attack, while the thiazepane ring demonstrates resistance to oxidation due to sulfur’s electron-withdrawing effects .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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The 6-(trifluoromethyl)pyridine group enhances target binding via π-π stacking and hydrophobic interactions.
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The phenyl moiety at position 7 may modulate pharmacokinetic properties by influencing metabolic clearance .
Preclinical Data
While direct studies on this compound are lacking, related 1,4-thiazepanes demonstrate:
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